Cas no 2248221-26-1 ((2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol)
(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol
- EN300-6506979
- 2248221-26-1
-
- Inchi: 1S/C11H14O2/c1-8(6-12)11-10-5-3-2-4-9(10)7-13-11/h2-5,8,11-12H,6-7H2,1H3/t8-,11?/m0/s1
- InChI Key: MRPVXJOUFQUBGS-YMNIQAILSA-N
- SMILES: O1CC2C=CC=CC=2C1[C@@H](C)CO
Computed Properties
- Exact Mass: 178.099379685g/mol
- Monoisotopic Mass: 178.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 29.5Ų
(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6506979-0.05g |
(2S)-2-(1,3-dihydro-2-benzofuran-1-yl)propan-1-ol |
2248221-26-1 | 95.0% | 0.05g |
$2397.0 | 2025-03-14 | |
| Enamine | EN300-6506979-0.1g |
(2S)-2-(1,3-dihydro-2-benzofuran-1-yl)propan-1-ol |
2248221-26-1 | 95.0% | 0.1g |
$2511.0 | 2025-03-14 | |
| Enamine | EN300-6506979-0.25g |
(2S)-2-(1,3-dihydro-2-benzofuran-1-yl)propan-1-ol |
2248221-26-1 | 95.0% | 0.25g |
$2626.0 | 2025-03-14 | |
| Enamine | EN300-6506979-0.5g |
(2S)-2-(1,3-dihydro-2-benzofuran-1-yl)propan-1-ol |
2248221-26-1 | 95.0% | 0.5g |
$2740.0 | 2025-03-14 | |
| Enamine | EN300-6506979-1.0g |
(2S)-2-(1,3-dihydro-2-benzofuran-1-yl)propan-1-ol |
2248221-26-1 | 95.0% | 1.0g |
$2855.0 | 2025-03-14 | |
| Enamine | EN300-6506979-2.5g |
(2S)-2-(1,3-dihydro-2-benzofuran-1-yl)propan-1-ol |
2248221-26-1 | 95.0% | 2.5g |
$5596.0 | 2025-03-14 | |
| Enamine | EN300-6506979-5.0g |
(2S)-2-(1,3-dihydro-2-benzofuran-1-yl)propan-1-ol |
2248221-26-1 | 95.0% | 5.0g |
$8280.0 | 2025-03-14 | |
| Enamine | EN300-6506979-10.0g |
(2S)-2-(1,3-dihydro-2-benzofuran-1-yl)propan-1-ol |
2248221-26-1 | 95.0% | 10.0g |
$12278.0 | 2025-03-14 |
(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol
The Compound CAS No. 2248221-26-1: (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol
The compound with CAS number 2248221-26-1, commonly referred to as (2S)-2-(1,3-dihydro-2-benzofuran-1-yl)propan-1-ol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzofuran moiety and a chiral alcohol group. The benzofuran ring system is a key structural feature, contributing to the molecule's aromaticity and potential for various chemical reactions. The chiral center at the second carbon atom (denoted by the (S) configuration) adds another layer of complexity, making this compound a valuable subject for stereochemical studies.
Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for the synthesis of (2S)-benzofuran-derived alcohols. One such approach involves the use of asymmetric catalysis, which allows for the selective formation of the (S)-enantiomer. This method not only enhances the efficiency of the synthesis process but also opens up new possibilities for the application of this compound in drug development. The ability to control stereochemistry is particularly important in pharmaceuticals, where even minor differences in molecular configuration can significantly impact biological activity.
In terms of biological activity, (2S)-benzofuran-containing alcohols have shown promising results in preclinical studies. Research has demonstrated that this compound exhibits potent antioxidant properties, making it a potential candidate for use in anti-inflammatory and neuroprotective therapies. Furthermore, its ability to modulate cellular signaling pathways suggests its potential role in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
The structural versatility of (2S)-benzofuran-derived alcohols also makes them valuable in organic synthesis. The benzofuran ring can serve as a scaffold for further functionalization, enabling the creation of more complex molecules with diverse biological activities. For instance, recent studies have explored the use of this compound as a precursor for synthesizing bioactive compounds with antiviral and anticancer properties.
From an analytical standpoint, the characterization of (2S)-benzofuran-containing alcohols has been significantly enhanced by modern spectroscopic techniques. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have provided detailed insights into the molecular structure and stereochemistry of this compound. These advancements have not only improved our understanding of the compound's properties but also facilitated its application in various research domains.
In conclusion, (2S)-benzofuran-containing alcohols represent a class of compounds with immense potential in both academic research and industrial applications. As our understanding of their chemical and biological properties continues to grow, it is likely that this compound will play an increasingly important role in drug discovery and development.
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